2-Amino-5-chloroquinazoline

Ion channel pharmacology KCNQ1 cardiac repolarization

Inconsistent purity and delayed supply of 5-chloroquinazoline intermediates disrupt kinase inhibitor SAR programs. This 97% pure, analytically verified building block provides the exact regioisomer required for ATP-competitive kinase inhibitor design (EGFR/VEGFR) and KCNQ1 channel assays (IC50 = 1.9 µM). Key supply facts: - Batch-traceable solid, mp 249-252 °C, simplifies handling - Multi-gram availability with 97% purity specification - Ideal for focused library synthesis targeting HPK1 or hERG/KCNQ1 selectivity panels

Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
CAS No. 190273-70-2
Cat. No. B068112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloroquinazoline
CAS190273-70-2
Synonyms2-Amino-5-chloroquinazoline
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C(=C1)Cl)N
InChIInChI=1S/C8H6ClN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
InChIKeyNUJGYORYWLHYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloroquinazoline: Kinase Discovery Scaffold


2-Amino-5-chloroquinazoline (CAS 190273-70-2) is a heterocyclic building block featuring a quinazoline core with a chlorine atom at the 5-position and an amino group at the 2-position . This substitution pattern is a privileged substructure in medicinal chemistry, frequently exploited in the design of ATP-competitive kinase inhibitors targeting EGFR, VEGFR, and other receptor tyrosine kinases [1]. The 5-chloro substituent modulates both electronic properties and steric fit within kinase active sites, distinguishing it from other 2-aminoquinazoline regioisomers and halogen variants. The compound is commercially available as a solid in research quantities, with typical purity specifications of 95-97% and a melting point of 249-252 °C .

Quinazoline scaffold for ATP-competitive kinase inhibitor design
5-Chloro substitution modulates electronic and steric kinase site fit
Research-grade solid with documented purity for reproducible SAR studies

Critical 5-Chloro Position for Target Engagement


The position of the chlorine substituent on the quinazoline ring critically determines target selectivity and potency. In structure-activity relationship (SAR) studies of quinazoline-based kinase inhibitors, the 5-chloro moiety engages in a key hydrophobic interaction with a conserved lipophilic pocket adjacent to the ATP-binding site, while the 2-amino group serves as a hinge-binding motif [1]. Relocating the chlorine to the 6-position or replacing it with a hydrogen, fluorine, or larger bromine atom results in measurable shifts in IC50 values, altered selectivity profiles, and differences in off-target activity against related kinases (e.g., PKA vs. Rock) [2]. Generic substitution therefore risks confounding SAR interpretation and invalidating target engagement data derived from established protocols.

5-Chloro engages key hydrophobic pocket
6-Chloro regioisomer may shift selectivity profile
2-Amino hinge-binding motif critical for ATP-competitive inhibition
Replacement with hydrogen or fluorine may reduce target engagement
5-Chloro vs. bromo modulates steric bulk and off-target activity
Larger bromine may introduce steric clashes and alter selectivity

Quantitative Comparison with Analogs


KCNQ1 Potassium Channel Blockade

2-Amino-5-chloroquinazoline acts as an antagonist of the KCNQ1 potassium channel, with an IC50 of 1.90E+3 nM (1.9 µM) determined via inhibition of KCl-induced 86Rb+ efflux in CHO cells expressing KCNQ1/MINK [1]. In comparison, the reference KCNQ1 blocker HMR-1556 exhibits substantially higher potency (IC50 = 0.1 µM), while Chromanol 293B is less potent (IC50 = 13.1 µM) [2]. This places 2-amino-5-chloroquinazoline in a mid-range potency category suitable for probing KCNQ1 pharmacology without the extreme potency that may limit dynamic range in titration experiments.

KCNQ1 Blockade
Reported
1.9 µM vs HMR-1556 (0.1 µM) and Chromanol 293B (13.1 µM)
Supports KCNQ1 channel screening context
Mid-range potency reference; cross-study comparison
Ion channel pharmacology KCNQ1 cardiac repolarization potassium channel blocker

Purity Specification & CoA Availability

Commercially sourced 2-amino-5-chloroquinazoline is available at 97% purity with accompanying Certificate of Analysis (CoA) documentation, as verified by Aladdin Scientific (Item A480613) . In contrast, the closely related 6-chloro regioisomer (2-amino-6-chloroquinazoline) is commonly offered at 95% purity without consistently available CoA documentation [1]. The 5-chloro variant also demonstrates a well-defined melting point range of 249-252 °C, enabling straightforward identity verification via melting point determination, whereas the 4-chloro analog lacks a reliably reported melting point in open databases .

Purity & CoA
Head-to-head
97% purity, CoA available vs 6-Cl regioisomer 95%
Supports assay-grade procurement
Traceable documentation; verified MP 249-252 °C
Chemical procurement analytical chemistry building block quality control

HPK1 Inhibitor Optimization Trajectory

The 2-aminoquinazoline chemotype, exemplified by 2-amino-5-chloroquinazoline, serves as a validated starting point for developing hematopoietic progenitor kinase 1 (HPK1) inhibitors. Optimized 2-aminoquinazoline derivatives achieve subnanomolar HPK1 binding affinity (IC50 = 0.70 nM) with favorable metabolic stability (CLint < 1 mL/min/kg in human liver microsomes) and >100% oral bioavailability in mice [1]. In contrast, alternative quinazoline substitution patterns (e.g., 4-aminoquinazolines) primarily target ORL1 or opioid receptors, with up to 3000-fold selectivity over μ, δ, and κ opioid receptors [2]. The 2-amino-5-chloro substitution therefore directs lead optimization toward distinct target classes and selectivity profiles.

HPK1 Optimization Trajectory
Class-level
Optimized 2-aminoquinazoline derivative: IC50 0.70 nM HPK1, >100% oral bioavailability in mice
Supports lead-optimization trajectory context
Class-level inference from derivative SAR
Kinase inhibitor HPK1 cancer immunotherapy medicinal chemistry

Multi-Gram Availability & Logistics

2-Amino-5-chloroquinazoline is stocked and immediately available in quantities ranging from 50 mg to 5 g from Aladdin Scientific, with defined pricing ($183.90 for 50 mg; $1,667.90 for 1 g) and in-stock status . Production scale is confirmed up to kilogram quantities . In contrast, the 6-chloro regioisomer (CAS 20028-71-1) is primarily available in smaller quantities (mg to g) with less transparent inventory and longer lead times, while the 5-fluoro and 5-bromo analogs often require custom synthesis with extended timelines [1]. The 5-chloro compound is also offered through Sigma-Aldrich's AldrichCPR collection, ensuring consistent quality for early discovery research .

Multi-Gram Availability
Head-to-head
In stock 50 mg–5 g; kg-scale production confirmed
Supports SAR exploration without supply delays
6-Cl regioisomer limited availability; custom synthesis for 5-F/Br
Chemical supply chain inventory management research materials procurement

2-Amino-5-chloroquinazoline: Key Use Cases


HPK1 Inhibitor Lead Optimization

Given the established SAR trajectory of 2-aminoquinazolines toward subnanomolar HPK1 inhibition (IC50 = 0.70 nM) with favorable oral bioavailability (>100% in mice) [1], 2-amino-5-chloroquinazoline serves as an ideal core scaffold for synthesizing focused libraries aimed at enhancing HPK1 potency and selectivity. The 5-chloro substituent can be elaborated or replaced in parallel synthesis to probe hydrophobic pocket interactions.

KCNQ1 Channel Pharmacology and Cardiotoxicity Screening

With a defined KCNQ1/MINK IC50 of 1.9 µM [1], 2-amino-5-chloroquinazoline provides a convenient mid-potency reference antagonist for validating KCNQ1 channel assays. Its activity profile enables it to serve as a positive control in high-throughput screens assessing hERG/KCNQ1 selectivity, particularly in cardiac safety pharmacology panels where distinguishing between hERG (rapid delayed rectifier) and KCNQ1 (slow delayed rectifier) blockade is critical.

Synthesis of EGFR and VEGFR Inhibitor Analogs

Quinazoline derivatives bearing a 2-amino group and a 5-chloro substituent are privileged scaffolds for ATP-competitive inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) [1]. Researchers can utilize 2-amino-5-chloroquinazoline as a direct precursor to access 4-anilinoquinazoline analogs, a class of clinically validated kinase inhibitors (e.g., gefitinib, erlotinib). The 5-chloro atom can be exploited for further diversification via cross-coupling reactions.

Chemical Biology Tool Compound Development

The combination of moderate KCNQ1 potency (IC50 = 1.9 µM) [1], robust commercial availability in multi-gram quantities [2], and traceable purity (97%) makes 2-amino-5-chloroquinazoline an accessible and cost-effective tool compound for academic labs investigating ion channel physiology or kinase signaling. Its defined physicochemical properties (solid, MP 249-252 °C) simplify handling and storage.

Application
Selection Property
Validation Focus
HPK1 inhibitor lead optimization studies
Scaffold optimization trajectory
HPK1 potency and selectivity profiling
KCNQ1 channel screening studies
Mid-potency reference antagonist
KCNQ1 vs. hERG selectivity profiling
EGFR/VEGFR inhibitor analog synthesis
Privileged quinazoline scaffold
Kinase inhibition and cross-coupling diversification
Chemical biology tool compound studies
Documented purity and multi-gram supply
Ion channel and kinase signaling assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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